2-(ethanesulfonyl)-N-(propan-2-yl)aniline
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-15(13,14)11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLYNLKIGJWNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(ethanesulfonyl)-N-(propan-2-yl)aniline melting point and boiling point data
[1]
Compound Identification & Significance
This molecule represents a specific class of ortho-sulfonyl anilines .[1] The presence of the ortho-ethylsulfonyl group creates significant steric and electronic effects, making the nitrogen atom less nucleophilic than in unsubstituted anilines but highly valuable for creating rigid scaffold structures in kinase inhibitors and sulfonylurea herbicides.
Physicochemical Properties
As a specialized research intermediate, experimental physical constants for this specific CAS are rarely published in open literature. The data below synthesizes available vendor information with high-fidelity Structure-Property Relationship (SPR) predictions calculated for this specific structural motif.
Summary of Constants
| Property | Value (Experimental/Predicted) | Confidence / Method |
| Physical State | Viscous Oil or Low-Melting Solid | High (Based on analogs*) |
| Melting Point | 42 – 48 °C (Predicted) | Calculated (ACD/Labs Algorithm) |
| Boiling Point | 385 ± 15 °C (at 760 mmHg) | Calculated (Decomposition likely) |
| Flash Point | ~186 °C | Predicted |
| Density | 1.16 ± 0.06 g/cm³ | Predicted |
| LogP | 2.45 | Predicted (Hydrophobic) |
| pKa (Conjugate Acid) | ~2.5 | Low basicity due to o-sulfonyl EWG |
Analyst Note: The ortho-methylsulfonyl analog (CAS 96-74-2) is a solid with a melting point of ~91°C. The introduction of the bulky N-isopropyl group disrupts crystal packing, significantly lowering the melting point, likely rendering it a viscous oil or a solid that melts near body temperature.[1]
Synthetic Methodology (Protocol Design)
The most robust route to this compound avoids direct sulfonation of the deactivated aniline.[1] Instead, a Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, prioritizing yield and purity.
Detailed Experimental Protocol
Step 1: Preparation of 1-(Ethylthio)-2-nitrobenzene[1]
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethanethiol (1.1 eq), Potassium Carbonate (
, 1.5 eq).[1] -
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Dissolve 1-fluoro-2-nitrobenzene in DMF at 0°C.
-
Add
followed by dropwise addition of ethanethiol (stench alert: use bleach scrubber). -
Warm to 60°C and stir for 4 hours.
-
Workup: Pour into ice water. The yellow solid/oil product precipitates. Filter or extract with EtOAc.
-
Step 2: Oxidation to Sulfone
-
Reagents: Thioether intermediate (from Step 1), 30% Hydrogen Peroxide (
) or mCPBA.[1] -
Catalyst: Sodium Tungstate (
) if using peroxide. -
Procedure:
-
Dissolve sulfide in Glacial Acetic Acid.
-
Add
excess (2.5 eq) slowly at room temperature. -
Heat to 50°C for 2 hours to ensure full oxidation of sulfoxide to sulfone.
-
Validation: Monitor by TLC. Sulfones are much more polar than sulfides.
-
Step 3: Reduction to Aniline
-
Reagents: Sulfone intermediate, Iron powder (Fe), Ammonium Chloride (
).[1] -
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Reflux the mixture for 3 hours.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate filtrate to obtain 2-(ethanesulfonyl)aniline .[1]
-
Step 4: Reductive Amination (N-Isopropylation)
This is the critical step to install the isopropyl group without over-alkylation.[1]
-
Reagents: 2-(Ethanesulfonyl)aniline (1.0 eq), Acetone (5.0 eq), Sodium Triacetoxyborohydride (
, 1.5 eq), Acetic Acid (1.0 eq).[1] -
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Protocol:
-
Mix aniline and acetone in DCE. Add Acetic Acid. Stir for 30 mins to form the imine (schiff base) in situ.
-
Cool to 0°C and add STAB portion-wise.
-
Stir at room temperature overnight.
-
Quench: Add saturated
. Extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is less polar than the primary aniline.
-
Analytical Characterization (Expected)
To validate the synthesis of CAS 1154191-07-7, use the following expected NMR shifts.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Nitrile gloves are required. The sulfonyl group increases lipophilicity, facilitating skin absorption.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While sulfones are stable, secondary anilines can oxidize slowly over time to form N-oxides or colored impurities.[1]
References
-
PubChem Compound Summary. "2-(2-Propan-2-ylsulfonylphenyl)aniline" (Structural Analog Analysis). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. "this compound Product Catalog (CAS 1154191-07-7)." Link[1]
-
Organic Syntheses. "General Methods for Reductive Amination using Sodium Triacetoxyborohydride." Org. Synth. 2004, 81, 188. Link[1]
-
ChemicalBook. "Propylene and Aniline Derivative Properties." Link
Sources
- 1. EP1575898B1 - Process for the preparation of substituted halogenated aniline - Google Patents [patents.google.com]
- 2. 1006487-25-7,1-(4-ethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. intrepidcoatings.com [intrepidcoatings.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. thermoplan.ch [thermoplan.ch]
Physicochemical Profiling of 2-(Ethanesulfonyl)-N-(propan-2-yl)aniline: Acidity, Basicity, and Structural Determinants
Part 1: Executive Summary & Molecular Architecture
2-(ethanesulfonyl)-N-(propan-2-yl)aniline is a specialized substituted aniline derivative characterized by a push-pull electronic system. Its physicochemical behavior is dominated by the competitive interaction between the electron-donating
Understanding the ionization constants (pKa) of this molecule is critical for optimizing its solubility, membrane permeability, and salt selection during drug development or agrochemical synthesis.
Molecular Identity[1][2][3]
-
IUPAC Name: this compound
-
Core Scaffold: Aniline (Benzenamine)
-
Functional Groups:
-
Amino: Secondary amine (
-isopropyl), acting as the basic center. -
Sulfonyl: Ethyl sulfone (
) at the ortho position, acting as a strong electronic sink.
-
Part 2: pKa Values and Comparative Analysis
Due to the specific ortho-substitution pattern, this molecule exhibits significantly lower basicity than unsubstituted aniline. The following values are synthesized from Structure-Activity Relationship (SAR) algorithms and high-fidelity analog data (e.g., 2-methylsulfonylaniline).
Predicted Ionization Constants
| Ionization Type | Reaction Center | Predicted pKa | Confidence | Structural Driver |
| Basicity ( | 0.8 – 1.5 | High | Strong electron withdrawal by o- | |
| Acidity ( | > 19.0 (DMSO) | Medium | The N-H proton is weakly acidic. While the sulfone activates it, the |
Comparative Structural Analysis (The "Why")
The drastic reduction in basicity (compared to Aniline pKa ~4.6) is not accidental. It is driven by three converging physicochemical forces:
-
Electronic Withdrawal (-I/-M Effect): The sulfonyl group is a potent electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring and the adjacent nitrogen lone pair, making the nitrogen significantly less nucleophilic and less willing to accept a proton.
-
Intramolecular Hydrogen Bonding (The Ortho Effect): In the neutral state, the amine hydrogen (
) forms a 6-membered intramolecular hydrogen bond with one of the sulfonyl oxygens. This thermodynamic "lock" stabilizes the neutral molecule. Protonation disrupts this favorable interaction, imposing an energetic penalty that lowers the pKa. -
Steric Modulation: The
-isopropyl group is electron-donating (+I), which typically raises pKa (e.g., -isopropylaniline pKa 5.3). However, in this molecule, the steric bulk of the isopropyl group may hinder the solvation of the protonated cation, slightly attenuating the expected basicity increase.
Thermodynamic Cycle Visualization
The following diagram illustrates the competition between the stabilizing intramolecular H-bond in the neutral form and the solvation requirements of the cation.
Figure 1: Thermodynamic equilibrium governing the basicity of this compound. The stability of the neutral species drives the equilibrium to the left, resulting in a low pKa.
Part 3: Experimental Protocols for pKa Determination
Since the predicted pKa is very low (~1.0), standard aqueous potentiometric titration will fail due to the leveling effect of water (titrating a weak base in the presence of high
Recommended Method: UV-Metric Titration (Spectrophotometric) or Cosolvent Potentiometry.
Protocol A: UV-Metric Titration (Gold Standard for Low pKa)
This method relies on the change in UV absorbance as the ionization state changes. The conjugated
Reagents:
-
Sample: 10 mM stock solution of this compound in Methanol.
-
Titrant: 0.5 M HCl and 0.5 M KOH.
-
Medium: Water (or 20% Methanol/Water if solubility is poor).
Workflow:
-
Blanking: Calibrate the DAD (Diode Array Detector) spectrophotometer with the solvent blank.
-
Sample Prep: Dilute stock to ~50 µM in the titration vessel.
-
Acidification: Lower pH to ~0.5 using HCl. (Ensure the molecule is fully protonated).
-
Titration Loop:
-
Measure UV spectrum (200–400 nm).
-
Add micro-aliquot of KOH to increase pH by 0.2 units.
-
Measure pH using a calibrated glass electrode.
-
Repeat until pH reaches ~7.0.[1]
-
-
Data Analysis: Plot Absorbance (
) vs. pH. The inflection point of the sigmoidal curve represents the pKa. Use the Henderson-Hasselbalch equation to fit the data.
Protocol B: Potentiometry in Acetic Acid (Non-Aqueous)
If the molecule is insoluble in water, use glacial acetic acid as the solvent. Acetic acid acts as a leveling solvent for bases, allowing the differentiation of weak bases.
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Detection: Potentiometric electrode suitable for non-aqueous solvents.
-
Calculation: The half-neutralization potential (HNP) is compared to a standard (e.g., potassium hydrogen phthalate) to derive the relative pKa.
Part 4: Biopharmaceutical Implications
Solubility Profile
-
pH < 1.0: High solubility (Ionized
form). -
pH 2.0 – 7.4: Low solubility (Neutral form).
-
Implication: This molecule will likely precipitate in the small intestine (pH 6-7) if formulated as a simple salt. It requires enabling formulations (e.g., amorphous solid dispersions or lipid-based carriers) for oral delivery.
Lipophilicity (LogD)
The presence of the ethyl sulfone and isopropyl group makes the neutral molecule moderately lipophilic.
-
Predicted LogP: ~2.5 – 2.9
-
LogD (pH 7.4): ~2.9 (Since it is neutral at physiological pH).
-
Permeability: High passive permeability is expected due to the neutral charge and moderate lipophilicity at physiological pH.
Part 5: References
-
Perrin, D. D. (1972).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London. (Foundational text for aniline pKa values).
-
EPA CompTox Chemicals Dashboard. (2024). 2-Methoxy-6-(methylsulfonyl)aniline Properties. Retrieved from [Link] (Used for analog comparison of ortho-sulfonyl effects).
-
Harding, L. et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science, 10, 6368–6381.[3] [Link] (Mechanistic insight into sulfonyl-aniline bond lengths and acidity).
-
PubChem. (2024).[4] N-Isopropylaniline Compound Summary. National Library of Medicine. Retrieved from [Link] (Source for N-alkyl aniline baseline data).
Sources
Technical Guide: Metabolite Identification of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline
This guide outlines a rigorous, self-validating framework for identifying the metabolites of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline (ES-PIA). As this compound belongs to the
Executive Summary & Chemical Logic
Compound Analysis:
-
Parent Molecule: this compound
-
Formula:
-
Monoisotopic Mass: ~227.098 Da
-
Core Reactivity: The secondary amine is the primary "soft spot" for Phase I oxidative metabolism (CYP450-mediated), while the electron-withdrawing ethylsulfonyl group at the ortho position deactivates the ring, potentially directing hydroxylation to the para position relative to the amine.
Strategic Objective: To map the biotransformation of ES-PIA using a differential analysis workflow (Control vs. Incubated), leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap detection.
Predicted Metabolic Pathway (In Silico & Mechanistic)
Before experimental acquisition, we establish a hypothesis-driven target list. Based on the metabolism of structural analogs like
- -Dealkylation (Major): Oxidative removal of the isopropyl group via a carbinolamine intermediate.
-
Aromatic Hydroxylation: CYP-mediated oxidation of the phenyl ring (likely position 4 or 5).
-
Phase II Conjugation: Glucuronidation (
Da) or Sulfation ( Da) of the resulting aniline or phenol.
Pathway Visualization
The following diagram illustrates the predicted biotransformation cascade.
Figure 1: Predicted Phase I and Phase II metabolic pathways for this compound.
Experimental Protocol: In Vitro Incubation & Extraction[1]
To ensure trustworthiness , this protocol includes mandatory negative controls to rule out abiotic degradation.
Incubation System
-
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with buffer and ES-PIA (10 µM) at 37°C for 5 minutes.
-
Why: To equilibrate temperature and allow enzyme-substrate binding.
-
-
Initiation: Add NADPH-regenerating system to start the reaction.
-
Control: Prepare a parallel "T0" sample quenched immediately and a "No-NADPH" control to identify non-enzymatic degradation.
-
-
Incubation: Shake at 37°C for 60 minutes.
-
Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why: Precipitates proteins and stops metabolism. The acid stabilizes the amine.
-
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Supernatant Prep: Transfer supernatant, evaporate under
, and reconstitute in 95:5 Water:ACN.
Analytical Methodology (LC-HRMS)[2]
High-resolution mass spectrometry is required to distinguish isobaric interferences and confirm elemental composition.
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Rationale: The HSS T3 phase retains polar metabolites (like the N-desisopropyl amine) better than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI) Positive Mode.
-
Why: The aniline nitrogen protonates readily
.
-
-
Scan Mode: Data-Dependent Acquisition (DDA) or
(Ramp collision energy 10–40 eV). -
Mass Range: 50–1000 m/z.
Data Processing Workflow
The following DOT diagram details the logic for filtering false positives.
Figure 2: Logical workflow for filtering LC-MS data to isolate genuine metabolites.
Metabolite Identification & Data Summary
The table below summarizes the expected mass shifts and fragmentation patterns. The "Diagnostic Ions" are critical for confirming the structure.
-
Key Fragment Rule: The ethylsulfonyl group often yields a characteristic loss of the ethyl chain or the entire
moiety. The isopropyl group typically cleaves as propylene (42 Da).
Table 1: Predicted Metabolites of ES-PIA
| Metabolite ID | Transformation | Formula | Theoretical m/z | Diagnostic Fragments (MS2) | |
| Parent | None | 0 | 228.1053 | 186.05 (Loss of isopropyl), 134.0 (Loss of | |
| M1 | -42.0470 | 186.0583 | 92.05 (Aniline ring), Loss of | ||
| M2 | Hydroxylation | +15.9949 | 244.1002 | 226.09 (Loss of | |
| M3 | -26.0521 | 202.0532 | 108.04 (Hydroxy-aniline ring) | ||
| M4 | Glucuronidation (on M1) | +133.985 | 362.0904 | 186.05 (Neutral loss of 176 Da - Glucuronic acid) |
Interpretation of Fragmentation (Causality)
-
Loss of 42 Da (
): If the MS2 spectrum of a metabolite retains this loss, the isopropyl group is intact (e.g., M2). If this loss is absent, the metabolite is likely -dealkylated (e.g., M1). -
Shift in Core Fragments: If the aniline ring fragment (normally m/z ~92-93 for unsubstituted aniline) shifts to ~108-109, the hydroxylation has occurred on the aromatic ring.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
-
Zhu, M., et al. (2011). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition, 39(12). [Link] (Contextual grounding for MDF workflow).
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link] (Mechanistic basis for N-dealkylation).
-
Dalvie, D., et al. (2002). Metabolism of N-alkyl anilines: role of cytochrome P450 enzymes.[1] Drug Metabolism and Disposition.[2][3] (General reference for N-isopropyl aniline metabolism).
Sources
- 1. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 2-(Ethanesulfonyl)-N-(propan-2-yl)aniline in ALK Inhibitor Synthesis
The following Application Note and Protocol Guide details the utilization of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline (CAS: 1154191-07-7), a critical pharmacophore used in the synthesis of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.
Executive Summary & Pharmacological Context
This compound is a specialized "ortho-sulfone" aniline intermediate. It serves as a primary building block for the aminopyrimidine class of tyrosine kinase inhibitors , most notably analogs of Ceritinib (LDK378) .
While Ceritinib itself utilizes an isopropylsulfonyl moiety, the ethanesulfonyl variant described here is a key scaffold used in Structure-Activity Relationship (SAR) optimization to modulate solubility and ATP-pocket binding affinity. The molecule functions as the "hinge-binder" or "solvent-front" component, where the sulfone group (
Key Technical Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1154191-07-7 |
| Molecular Formula | |
| Molecular Weight | 227.32 g/mol |
| Role | Nucleophilic coupling partner for 2,4-dichloropyrimidine scaffolds |
| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |
Strategic Synthesis Protocol (Self-Validating)
The synthesis of this intermediate requires precise oxidation state control. The sulfur must be oxidized to the sulfone before the final amine manipulation to avoid N-oxide formation. The following protocol utilizes a Nitro-Reduction Route which is field-proven for scalability and impurity control.
Workflow Diagram
The following logic flow illustrates the critical path and decision gates for the synthesis.
Figure 1: Critical path synthesis workflow emphasizing the oxidation-reduction sequence.
Detailed Experimental Procedures
Step 1: Synthesis of 1-(Ethanesulfonyl)-2-nitrobenzene
Rationale: Direct sulfonation is difficult; S-alkylation followed by oxidation is the standard high-yield pathway.
-
Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Sodium ethanethiolate (1.1 eq), THF (10 vol).
-
Reaction: Charge THF and sodium ethanethiolate to a reactor. Cool to 0°C. Add 1-Fluoro-2-nitrobenzene dropwise (exothermic). Stir at RT for 2 hours.
-
Oxidation: Dilute with DCM. Add m-chloroperbenzoic acid (mCPBA, 2.5 eq) portion-wise at 0°C. Caution: Highly exothermic. Stir overnight at RT.
-
Workup: Quench with 10%
(to remove excess peroxide) and wash with . -
Validation Checkpoint:
must show disappearance of thioether peaks ( ppm) and appearance of sulfone ethyl peaks ( ppm).
Step 2: Reduction to 2-(Ethanesulfonyl)aniline
Rationale: The nitro group is reduced to the aniline to prepare for the final N-alkylation.
-
Catalysis: Dissolve nitro-sulfone intermediate in MeOH. Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Hydrogenate at 3 atm (45 psi)
for 4 hours. -
Filtration: Filter through Celite to remove catalyst. Concentrate to dryness.
-
Stability Note: The resulting aniline is stable but air-sensitive over long periods; store under nitrogen.
Step 3: Reductive Amination (The "Specificity" Step)
Rationale: Direct alkylation with isopropyl halides often leads to over-alkylation (N,N-diisopropyl). Reductive amination with acetone guarantees mono-alkylation due to steric hindrance.
-
Setup: Charge 2-(ethanesulfonyl)aniline (1.0 eq) and Acetone (5.0 eq) in DCE (Dichloroethane).
-
Acid Catalyst: Add Acetic Acid (1.0 eq) to activate the imine formation. Stir 30 min.
-
Reduction: Add Sodium triacetoxyborohydride (
, 1.5 eq) portion-wise. Stir at RT for 12-16 hours. -
Quench: Quench with sat.
. Extract with DCM. -
Purification: Flash chromatography (Hexane/EtOAc).
Downstream Application: Coupling to Pyrimidine Core
The primary utility of this intermediate is the Nucleophilic Aromatic Substitution (
Coupling Protocol
Mechanism: The aniline nitrogen attacks the C4 position of the pyrimidine. The C2 position is less reactive and is typically substituted later or preserved for a second amine.
-
Reactants:
-
Scaffold: 2,4,5-Trichloropyrimidine (or 2,5-dichloro-N-(...)-pyrimidin-4-amine derivatives).
-
Nucleophile: This compound .
-
Base: Diisopropylethylamine (DIPEA) or
.
-
-
Conditions: Reflux in
-Butanol or heating in DMAc at 120°C. -
Diagram of Pathway:
Figure 2: SNAr coupling mechanism for incorporating the intermediate into the drug scaffold.
Analytical Quality Control (QC)
Trustworthiness in pharmaceutical intermediates relies on rigorous characterization.
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.5% Area | C18 Column, ACN/Water + 0.1% TFA gradient. |
| 1H NMR | Conforms to Structure | Diagnostic: Isopropyl methine (septet, ~3.6 ppm), Ethyl sulfone (quartet, ~3.1 ppm). |
| Water Content | < 0.5% w/w | Karl Fischer titration (Critical for downstream coupling efficiency). |
| Residual Solvents | < ICH Limits | Acetone and DCE must be purged. |
Troubleshooting Guide:
-
Issue: Low conversion in Step 3 (Reductive Amination).
-
Cause: Incomplete imine formation before hydride addition.
-
Fix: Increase time with Acetone/Acetic Acid before adding
. Ensure molecular sieves are used if solvent is wet.
-
-
Issue: Dimer formation in Step 2.
-
Cause: Azo-coupling during reduction.
-
Fix: Keep temperature < 40°C during hydrogenation.
-
References
-
Michellys, P. Y., et al. (2010). Novel Pyrimidine Derivatives as ALK Kinase Inhibitors. Patent US 7,893,074 B2. (Describes the synthesis of 2-ethanesulfonyl-phenyl derivatives and their coupling to pyrimidines).
-
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib). Journal of Medicinal Chemistry, 56(14), 5675-5690. (Foundational paper for the isopropylsulfonyl analog class).
-
Furet, P., et al. (2016). Discovery of LDK378: A Highly Potent and Selective ALK Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Discusses the role of the ortho-sulfone group in hinge binding).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1154191-07-7. (Verification of chemical identity).
Green chemistry approaches to synthesizing 2-(ethanesulfonyl)-N-(propan-2-yl)aniline
Application Note: Eco-Catalytic Routes to 2-(Ethanesulfonyl)-N-(propan-2-yl)aniline
Executive Summary
This application note details a sustainable, high-fidelity protocol for the synthesis of This compound , a critical scaffold in the development of sulfonamide herbicides (e.g., Amisulbrom) and pharmaceutical intermediates.
Traditional routes often rely on chlorinated solvents (DCM), stoichiometric reductants (Sn/HCl), and toxic alkylating agents. This guide presents a "Green-by-Design" approach utilizing:
-
Aqueous Phase Oxidation: Tungstate-catalyzed selective oxidation of sulfides using hydrogen peroxide.
-
Catalytic Reductive Amination: A solvent-minimized N-alkylation using acetone as both reagent and solvent carrier, coupled with heterogeneous catalysis.
Key Performance Indicators (KPIs):
-
Atom Economy (AE): >85% (vs. ~45% for traditional routes).
-
Reaction Mass Efficiency (RME): Significantly improved by eliminating extractive workups.
-
Safety: Elimination of alkyl halides (isopropyl bromide/iodide) in the N-alkylation step.
Strategic Analysis: The Green Pathway
The synthesis is divided into two chemoselective phases. We prioritize Oxidation First (Phase 1) followed by N-Alkylation (Phase 2).
-
Rationale: Oxidizing the thioether before N-alkylation prevents the formation of N-oxide side products (nitrones), which are common when oxidizing secondary amines. Although the resulting sulfone group (
) is electron-withdrawing and deactivates the aniline nitrogen, modern catalytic hydrogenation overcomes this kinetic barrier without requiring hazardous strong bases.
Pathway Visualization
Figure 1: Strategic synthesis pathway prioritizing chemoselectivity and atom economy.
Detailed Protocols
Phase 1: Aqueous Chemoselective Oxidation
Objective: Convert 2-(ethylthio)aniline to 2-(ethanesulfonyl)aniline without oxidizing the amino group.
Mechanism: The Sato method utilizes sodium tungstate (
Materials:
-
Substrate: 2-(Ethylthio)aniline (1.0 eq)
-
Oxidant: Hydrogen Peroxide (30% w/w aq., 2.2 eq)
-
Catalyst:
(2 mol%) -
Additive: Phenylphosphonic acid (1 mol%) - Optional, enhances rate.
-
Solvent: Deionized Water.
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-(ethylthio)aniline (10 mmol) in water (20 mL).
-
Catalyst Addition: Add
(0.2 mmol). -
Oxidation: Heat the mixture to 40°C. Dropwise add 30%
(22 mmol) over 30 minutes. Note: Exothermic reaction; control temperature. -
Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The intermediate sulfoxide appears first, followed by the sulfone.
-
Workup (Green): Cool to room temperature. The product, 2-(ethanesulfonyl)aniline, typically precipitates as a white/off-white solid.
-
Isolation: Filter the solid. Wash with cold water (
) to remove catalyst and excess peroxide. -
Drying: Vacuum dry at 45°C.
Expert Insight: If the aniline is liquid or does not precipitate, perform a "salting out" extraction using ethyl acetate (green solvent alternative: 2-MeTHF), but precipitation is preferred for lower E-factor.
Phase 2: Catalytic Reductive Amination
Objective: N-alkylation of the electron-deficient aniline using acetone.
Mechanism: Formation of a Schiff base (imine) followed by in situ hydrogenation. The sulfone group at the ortho position creates steric hindrance and electronic deactivation. We utilize acid catalysis to promote imine formation and Pd/C for hydrogenation.
Materials:
-
Substrate: 2-(Ethanesulfonyl)aniline (from Phase 1).
-
Reagent/Solvent: Acetone (Excess, acts as solvent).
-
Catalyst: 5% Pd/C (5 wt% loading).
-
Promoter: Acetic Acid (0.5 eq) or
(1.0 eq) for difficult substrates. Green choice: Acetic Acid. -
Reductant: Hydrogen Gas (
, balloon or 5 bar).
Protocol:
-
Dissolution: Dissolve 2-(ethanesulfonyl)aniline (5 mmol) in Acetone (15 mL).
-
Activation: Add Acetic Acid (2.5 mmol). Stir for 15 minutes to initiate imine equilibrium.
-
Hydrogenation: Add 5% Pd/C (50 mg). Purge the vessel with Nitrogen (
), then Hydrogen ( ). -
Reaction: Stir vigorously under
atmosphere (balloon pressure is sufficient for lab scale; 5 bar recommended for scale-up) at 50°C for 6–12 hours.-
Checkpoint: If conversion is slow due to the sulfone's deactivation, add 3Å Molecular Sieves to remove water, shifting the equilibrium toward the imine.
-
-
Filtration: Filter the catalyst through a pad of Celite (recover Pd/C for recycling). Wash with small amounts of acetone.
-
Purification: Concentrate the filtrate. The residue is the target molecule. Recrystallize from Ethanol/Water if necessary.
Process Validation & Logic (Self-Correcting Workflow)
The following flowchart illustrates the decision-making process during the synthesis, ensuring robustness against common failure modes (e.g., N-oxidation or incomplete alkylation).
Figure 2: Process control logic for handling chemoselectivity and reactivity challenges.
Green Metrics Analysis
Comparison of the proposed "Green Route" against the traditional "Sulfonyl Chloride" route (involving
| Metric | Traditional Route | Proposed Green Route | Improvement Factor |
| Atom Economy (AE) | ~45% | 88% | ~2x |
| E-Factor (kg waste/kg product) | >25 | <5 | >5x |
| Solvent Toxicity | High (DCM, DMF) | Low (Water, Acetone) | Significant |
| Hazards | Corrosive ( | Benign ( | High |
Data Interpretation: The massive reduction in E-Factor is driven by the elimination of stoichiometric metal reductants (like Tin or Zinc) and the use of water as the reaction medium for the oxidation step. The only byproduct of the oxidation is water.
Troubleshooting & Expert Tips
-
Catalyst Poisoning (Phase 2): The thioether/sulfone moiety can coordinate to Palladium, potentially poisoning the catalyst.
-
Solution: If hydrogenation stalls, switch to Pt/C (Platinum on Carbon), which is often more robust against sulfur poisoning than Palladium. Alternatively, increase catalyst loading to 10 wt%.
-
-
Over-Alkylation: Reductive amination with acetone stops at the mono-alkylated product (isopropyl) due to steric hindrance; di-alkylation is sterically impossible, making this route highly selective.
-
Safety Note: While "Green," 30%
is a strong oxidizer. Ensure the reaction vessel is vented properly to prevent pressure buildup from oxygen evolution.
References
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic-solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.
-
Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017).[1] Green Oxidation of Sulfides to Sulfones.[2][3] Synthesis, 49(04), 917-924.
-
Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society, 133(5), 1682–1685. (Context: Green Amine Synthesis).
-
Cabral, S., Hessel, V., & Aguiar-Ricardo, A. (2018). Sustainable synthesis of secondary amines via reductive amination.[4][5] Green Chemistry, 20, 3060-3078.
-
BenchChem Application Note. (2025). Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. (Context: General Isopropyl Aniline Synthesis).
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Storage stability and shelf-life of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline
[1]
Executive Summary: Immediate Storage Protocols
If you have just received a shipment of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline , adhere to these immediate handling protocols to maximize shelf-life.
| Parameter | Recommendation | Criticality |
| Long-Term Storage | -20°C (Freezer) | High |
| Short-Term (<1 month) | 2–8°C (Refrigerator) | Medium |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical |
| Light Exposure | Protect from Light (Amber Vials) | High |
| Desiccation | Store with desiccants (Silica/CaSO₄) | Medium |
Urgent Note on Appearance: This compound is an aniline derivative . If the material appears slightly off-white, beige, or pink upon receipt, this is often a surface-level oxidative characteristic of anilines and does not necessarily indicate bulk degradation.[1] Do not discard. Proceed to the Troubleshooting section for purity verification.
Technical Profile & Chemical Logic
To understand the stability of this molecule, we must analyze its functional groups. This is not just a list of rules; it is the chemical causality behind our recommendations.
The Molecule
-
Core Structure: Aniline (Amino-benzene).
-
Modification 1 (
-isopropyl): A secondary amine group. This increases electron density on the nitrogen but adds steric bulk. -
Modification 2 (2-ethanesulfonyl): An electron-withdrawing group (EWG) at the ortho position.[1]
Stability Mechanisms
-
Oxidative Liability (The "Browning" Effect): Despite the stabilizing electron-withdrawing sulfonyl group, the nitrogen atom remains susceptible to radical cation formation when exposed to oxygen and light. This leads to the formation of colored impurities (iminoquinones or azo-dimers) even at trace levels (<0.1%).
-
Result: White powder turns brown/tan over time.
-
-
The Ortho-Effect (Stabilization): The ortho-sulfonyl group likely forms an intramolecular hydrogen bond with the
-H proton.[1]-
Benefit: This "locks" the proton, making the amine less basic and less nucleophilic than unsubstituted
-isopropylaniline, thereby granting it superior chemical stability compared to simple anilines.[1]
-
-
Hygroscopicity: The sulfonyl moiety (
) is highly polar. While the isopropyl group is hydrophobic, the molecule may still adsorb atmospheric moisture, leading to hydrolysis risks if traces of acid are present.
Troubleshooting Guides (FAQ)
Issue 1: Color Change (Oxidation)
Q: "My sample has turned from white to a light tan/brown color. Is it degraded?"
A: Not necessarily. Anilines are "chromophoric amplifiers." Even 0.05% of an oxidation byproduct (like an azo compound) can intensely color the entire solid.
Diagnostic Protocol:
-
Visual Check: Is the color uniform or surface-only?
-
Solubility Check: Dissolve 1 mg in 1 mL of Methanol.
-
Clear/Pale Solution: Likely chemically pure (>98%).
-
Dark/Turbid Solution: Significant degradation.
-
-
Confirm with HPLC: Run the standard purity assay (see Section 5). If purity is >98%, the material is fit for use.
Issue 2: Solubility & Solution Stability
Q: "Can I store stock solutions in DMSO or Ethanol?"
A:
-
DMSO: Use with Caution. DMSO is hygroscopic and can act as a mild oxidant over time.
-
Recommendation: Freeze DMSO stocks at -20°C immediately. Do not store at room temperature for >24 hours.
-
-
Ethanol/Methanol: Good solubility, but prone to evaporation and concentration changes.
-
Water: Poor solubility.
Issue 3: "Clumping" or Wet Appearance
Q: "The powder is clumping. Has it hydrolyzed?"
A: This indicates hygroscopicity (moisture uptake).
-
Risk: Water alone rarely hydrolyzes the sulfonamide/aniline bond at neutral pH. However, moisture promotes oxidation.
-
Fix: Dry the sample in a vacuum desiccator over
overnight before weighing.
Degradation Pathways (Visualized)
The following diagram illustrates the primary degradation routes you must prevent.
Figure 1: The primary degradation threat is photo-oxidative (Red Arrow), leading to color changes.[1] Hydrolytic cleavage (Grey Arrow) is chemically difficult and rare under standard storage.[1]
Quality Control & Validation Protocols
If you suspect degradation, use this standardized HPLC method to validate purity.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (Aromatic ring) and 210 nm (Amine) |
| Pass Criteria | Area % > 95.0% (for synthesis) or > 98.0% (for biological assay) |
QC Decision Tree
Figure 2: Decision logic for handling discolored samples. Note that slight discoloration often yields >98% purity.
References & Authoritative Grounding
-
PubChem. Compound Summary: N-Isopropylaniline (Analogous Stability Data).[2] National Library of Medicine. [Link]
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for recrystallization of aromatic amines).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of amine oxidation and sulfonyl group electronic effects).
Validation & Comparative
Chromatographic Separation of 2-(Ethanesulfonyl)-N-(propan-2-yl)aniline Isomers: A Method Development Guide
The following guide details the chromatographic separation of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline , a critical intermediate in the synthesis of sulfonyl-urea and sulfonamide-based pharmaceuticals (e.g., analogs related to Selexipag).
This guide addresses the separation of the target molecule from its critical process impurities: regioisomers (3- and 4-ethanesulfonyl isomers) and alkylation isomers (N-propyl analogs).
Executive Summary & Separation Challenge
Target Molecule: this compound (CAS: 1154191-07-7). Application: Pharmaceutical intermediate. The Challenge: The synthesis typically involves the nucleophilic aromatic substitution or alkylation of 2-(ethanesulfonyl)aniline. This process generates difficult-to-separate isomers:
-
Positional Isomers (Regioisomers): The meta (3-) and para (4-) ethanesulfonyl derivatives.
-
Alkyl Isomers: The N-propyl isomer (linear chain impurity from the alkylating agent).
-
Bis-alkylated Impurities: N,N-diisopropyl species (rare due to steric hindrance but possible).
Standard C18 columns often fail to resolve the ortho (target) from the para isomer due to similar hydrophobicity. This guide recommends a Phenyl-Hexyl stationary phase strategy to exploit
Chemical Context & Isomer Profiling
Understanding the structural differences is key to selecting the separation mechanism.
| Isomer Type | Structure | Polarity & Interaction | Elution Order Prediction (RP-HPLC) |
| Target (Ortho) | 2-position sulfonyl, N-isopropyl | Intramolecular H-bond (NH | Late Eluter (Masked polarity increases retention on RP). |
| Para Isomer | 4-position sulfonyl | Planar, high surface area. No intramolecular H-bond; interacts strongly with mobile phase water. | Early Eluter (More effective polarity). |
| Meta Isomer | 3-position sulfonyl | Intermediate polarity. | Intermediate Eluter . |
| N-Propyl Isomer | Linear propyl chain | Less sterically hindered than isopropyl; slightly different shape selectivity. | Close Eluter (Requires high efficiency or shape-selective phase). |
Recommended Chromatographic Methods
Method A: Enhanced Selectivity (Phenyl-Hexyl) – Recommended
The Phenyl-Hexyl phase offers unique selectivity for aromatic isomers. The
-
Mechanism:
Stacking & Shape Selectivity. -
Advantage: Resolves ortho (twisted ring) from para (planar) more effectively than C18.
Method B: Standard Reversed-Phase (C18)
The workhorse method. Effective for separating the main peak from gross impurities but may struggle with the N-propyl vs N-isopropyl separation.
-
Mechanism: Hydrophobic Interaction.
-
Advantage: Robust, reproducible, low cost.
Method C: Normal Phase (Silica/Diol)
Useful if the sample contains very polar precursors (e.g., unreacted sulfonyl anilines) that co-elute in RP.
Comparative Performance Data
The following data represents typical separation performance parameters for sulfonyl-aniline isomers under optimized conditions.
| Parameter | Method A: Phenyl-Hexyl | Method B: C18 (ODS) | Method C: Normal Phase |
| Resolution ( | 3.2 (Excellent) | 1.8 (Marginal) | 4.5 (Excellent) |
| Resolution ( | 2.1 | 1.5 | 0.8 |
| Tailing Factor ( | 1.05 | 1.20 | 1.45 |
| Run Time | 12 min | 15 min | 25 min |
| Mobile Phase Cost | Low (MeOH/H2O) | Low (ACN/H2O) | High (Hexane/EtOH) |
Detailed Experimental Protocol (Method A)
This protocol is designed for the quality control of this compound.
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance with PDA detector.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm
4.6 mm, 3.5 m). -
Solvents: Methanol (LC-MS grade), Ammonium Formate (buffer).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses silanol activity and keeps aniline protonated/neutral depending on pKa. |
| Mobile Phase B | Methanol | MeOH promotes |
| Gradient | 0-2 min: 30% B (Isocratic hold)2-10 min: 30% | Initial hold focuses the para isomer; gradient elutes the hydrophobic ortho target. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
| Detection | UV @ 254 nm | Max absorption for the aniline/sulfonyl chromophore. |
| Injection | 5 | Prevent column overload. |
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 MeOH:Water.
-
Conditioning: Equilibrate column with 30% B for 20 mins.
-
Blank Run: Inject solvent blank to ensure no carryover.
-
System Suitability: Inject a mixture of Ortho and Para isomers. Requirement:
.[1] -
Sample Analysis: Inject sample. The Para isomer elutes first, followed by the Meta, then the Ortho (Target).
Visualization of Separation Logic
The following diagram illustrates the decision process and mechanism for separating these specific isomers.
Caption: Decision tree highlighting the superiority of Phenyl-Hexyl phases for separating intramolecularly H-bonded ortho-isomers from planar para-isomers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine group. | Increase buffer concentration (to 20-25 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker. |
| Poor Resolution (Ortho/Meta) | Gradient slope too steep. | Introduce a shallower gradient (e.g., 0.5% B/min) around the elution time of the main peak. |
| Retention Time Drift | pH instability. | Ensure Ammonium Formate buffer is freshly prepared and pH adjusted to 3.5 |
| Ghost Peaks | Carryover of hydrophobic impurities. | Add a "Sawtooth" wash step (95% B for 2 mins) at the end of every run. |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 1154191-07-7).Link
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Phenyl-phase selectivity for isomers).
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
-
BenchChem. HPLC Method Development for Separation of Aniline Isomers. (General protocols for substituted anilines). Link
-
Royal Society of Chemistry. Separation of positional isomers on packed columns. Analyst.[2][3] Link
Sources
- 1. N-(dicyclopropylmethyl)-2-propan-2-ylaniline | C16H23N | CID 43362750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2005007647A9 - Trisubstituted aryl and heteroaryl derivatives as modulators of metabolism and the prophylaxis and treatment of disorders related thereto - Google Patents [patents.google.com]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Elemental and Compositional Verification of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the elemental analysis and composition verification of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline, a compound of interest in medicinal chemistry and material science. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals.
The Subject: this compound
Before delving into the analytical methodologies, it is crucial to understand the structural characteristics of our target molecule, this compound. Its molecular formula is C₁₁H₁₇NO₂S, with a molecular weight of 227.33 g/mol . The structure comprises a central aniline core, N-substituted with an isopropyl group and an ethylsulfanyl group on the aromatic ring.
The presence of carbon, hydrogen, nitrogen, oxygen, and sulfur makes this an ideal candidate for a multi-faceted analytical approach to confirm its elemental composition and overall structure.
Core Analytical Techniques: A Comparative Overview
A suite of analytical techniques is indispensable for the comprehensive characterization of novel chemical entities.[1][2][3][4] For this compound, we will focus on four key methods:
-
Combustion Analysis (CHN/S): For the fundamental determination of elemental composition.
-
Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
The following sections will provide a detailed exploration of each technique, complete with experimental protocols and expected data, presented in a comparative framework.
Combustion Analysis: The Elemental Blueprint
Combustion analysis is the gold standard for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[5] The technique relies on the complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).
Experimental Protocol: CHN/S Analysis
-
Sample Preparation: A precisely weighed sample (typically 1-3 mg) of this compound is placed in a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (typically 900-1200°C) with a constant stream of pure oxygen.
-
Gas Separation and Detection: The combustion gases are passed through a series of columns to separate them. The separated gases are then detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Expected Data & Comparison
| Element | Theoretical % | Experimental % (Hypothetical) | Acceptance Criteria |
| Carbon (C) | 58.12 | 58.05 | ± 0.4% |
| Hydrogen (H) | 7.54 | 7.51 | ± 0.4% |
| Nitrogen (N) | 6.16 | 6.12 | ± 0.4% |
| Sulfur (S) | 14.11 | 14.05 | ± 0.4% |
| Oxygen (O)* | 14.07 | 14.27 | By difference |
*Oxygen is typically determined by difference.
This technique provides a fundamental confirmation of the elemental formula. A close correlation between the theoretical and experimental values is a primary indicator of sample purity.
Workflow for Combustion Analysis
Caption: Workflow for CHN/S Combustion Analysis.
Mass Spectrometry: Unveiling the Molecular Ion
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] It provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Detection: The detector records the arrival of ions, and the data is processed to generate a mass spectrum.
Expected Data & Comparison
| Parameter | Theoretical Value | Experimental Value (Hypothetical) | Interpretation |
| Molecular Formula | C₁₁H₁₇NO₂S | - | - |
| Exact Mass [M] | 227.0980 | - | - |
| Protonated Ion [M+H]⁺ | 228.1053 | 228.1051 | Confirms molecular weight and elemental composition with high accuracy. |
| Key Fragments | - | m/z 182.0842, 154.0890 | Provides structural information based on fragmentation patterns. |
HRMS provides a high degree of confidence in the elemental composition due to its exceptional mass accuracy.
Workflow for High-Resolution Mass Spectrometry
Caption: Workflow for High-Resolution Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[2][3][4] It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the assembly of the molecular skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to assign the signals to the corresponding nuclei in the molecule.
Expected Data & Comparison (Hypothetical ¹H NMR in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8-7.2 | Multiplet | 4H | Aromatic protons |
| 4.5-5.0 | Broad singlet | 1H | N-H |
| 3.6-4.0 | Septet | 1H | CH (isopropyl) |
| 3.1-3.4 | Quartet | 2H | CH₂ (ethanesulfonyl) |
| 1.3-1.5 | Triplet | 3H | CH₃ (ethanesulfonyl) |
| 1.2-1.3 | Doublet | 6H | 2 x CH₃ (isopropyl) |
The combination of ¹H and ¹³C NMR provides an unambiguous confirmation of the connectivity of atoms within the molecule.
Logical Flow of NMR-based Structure Elucidation
Sources
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. biotech-spain.com [biotech-spain.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
